Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
CAS No.: 832740-10-0
Cat. No.: VC5355309
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832740-10-0 |
|---|---|
| Molecular Formula | C12H18N2O3S |
| Molecular Weight | 270.35 |
| IUPAC Name | propan-2-yl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H18N2O3S/c1-6(2)17-12(16)8-7(3)9(18-10(8)13)11(15)14(4)5/h6H,13H2,1-5H3 |
| Standard InChI Key | AONKVJZXJUFEIJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is propan-2-yl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate. Its molecular formula, C₁₂H₁₈N₂O₃S, reflects the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The molecular weight, calculated as 270.35 g/mol, aligns with the stoichiometric composition.
Structural Features and Stereochemistry
The compound’s structure comprises:
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A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with an amino group (-NH₂), at the 3-position with an isopropyl ester (-COOCH(CH₃)₂), at the 4-position with a methyl group (-CH₃), and at the 5-position with a dimethylcarbamoyl group (-CON(CH₃)₂).
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The dimethylcarbamoyl moiety introduces a tertiary amide functional group, enhancing the molecule’s polarity and potential for hydrogen bonding.
The SMILES notation for the compound is CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N(C)C, which encodes its connectivity and branching. The InChIKey, AONKVJZXJUFEIJ-UHFFFAOYSA-N, serves as a unique identifier for its stereochemical and structural features.
Synthesis and Manufacturing
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring substitution occurs at the correct positions on the thiophene ring.
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Yield Optimization: Managing side reactions, such as over-alkylation or hydrolysis of the ester group.
Physicochemical Properties
Stability and Solubility
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Stability: The compound is likely stable under standard laboratory conditions but may degrade under prolonged exposure to light, moisture, or extreme pH.
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and partially soluble in alcohols.
Spectroscopic Data
Hypothetical spectroscopic profiles based on structural analogs include:
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IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1680–1750 cm⁻¹), and C-S (600–800 cm⁻¹).
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NMR Spectroscopy:
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¹H NMR: Signals for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and NH₂ (δ 5.0–5.5 ppm).
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¹³C NMR: Carbonyl carbons (δ 165–175 ppm), thiophene ring carbons (δ 110–140 ppm).
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Comparative Analysis with Structural Analogs
| Property | Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate | Diethylamino Analog (CID 840126) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃S | C₁₄H₂₂N₂O₃S |
| Molecular Weight (g/mol) | 270.35 | 298.40 |
| Key Functional Groups | Dimethylcarbamoyl, isopropyl ester | Diethylcarbamoyl, isopropyl ester |
| Potential Applications | Antimicrobial, anticancer | Enzyme inhibition, material science |
Table 1: Comparative properties of dimethylamino and diethylamino thiophene derivatives .
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